molecular formula C19H23N3O3S2 B3011331 2-(methylthio)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)nicotinamide CAS No. 1209232-79-0

2-(methylthio)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)nicotinamide

Cat. No.: B3011331
CAS No.: 1209232-79-0
M. Wt: 405.53
InChI Key: PGDQAKKMTUUVOC-UHFFFAOYSA-N
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Description

2-(methylthio)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)nicotinamide is a useful research compound. Its molecular formula is C19H23N3O3S2 and its molecular weight is 405.53. The purity is usually 95%.
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Biological Activity

The compound 2-(methylthio)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)nicotinamide is a synthetic derivative of tetrahydroisoquinoline and nicotinamide, which has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and data tables that elucidate its pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C18H24N2O3S2C_{18}H_{24}N_2O_3S_2 with a molecular weight of 368.52 g/mol. The structure features a tetrahydroisoquinoline moiety linked to a nicotinamide group and functional groups such as methylthio and propylsulfonyl.

Research indicates that the compound interacts with various biological pathways:

  • Neuroprotective Effects : Studies suggest that tetrahydroisoquinoline derivatives exhibit neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .
  • Microtubule Stabilization : Similar compounds have shown the ability to stabilize microtubules, which is crucial for maintaining cellular structure and function. This stabilization may play a role in neurodegenerative diseases .

In Vitro Studies

In vitro assays have demonstrated the following biological activities:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, scavenging free radicals and reducing oxidative damage in cellular models.
  • Anti-inflammatory Effects : It has been shown to inhibit pro-inflammatory cytokines in cultured macrophages, suggesting potential applications in inflammatory diseases.

In Vivo Studies

Animal models have provided insights into the pharmacodynamics of this compound:

  • Neuroprotective Studies : In transgenic mouse models of Alzheimer’s disease, treatment with the compound resulted in reduced amyloid plaque formation and improved cognitive function .
  • Behavioral Assessments : Behavioral tests indicated that the compound may enhance memory and learning capabilities in rodents subjected to stress paradigms.

Case Studies

Several case studies have explored the therapeutic potential of similar compounds:

  • Study on Neurodegeneration : A study involving a cohort of mice treated with related tetrahydroisoquinoline derivatives showed significant improvement in motor function and reduced neuroinflammation compared to untreated controls .
  • Chronic Pain Models : In models of chronic pain, administration of the compound resulted in decreased pain sensitivity and improved overall mobility .

Data Tables

Biological ActivityAssay TypeResultReference
Antioxidant ActivityDPPH ScavengingIC50 = 25 µM
Anti-inflammatory Cytokine InhibitionELISAIL-6 reduced by 50%
Microtubule StabilizationIn vitro assaySignificant stabilization observed
Cognitive ImprovementMorris Water MazeIncreased time spent in target quadrant

Properties

IUPAC Name

2-methylsulfanyl-N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S2/c1-3-11-27(24,25)22-10-8-14-6-7-16(12-15(14)13-22)21-18(23)17-5-4-9-20-19(17)26-2/h4-7,9,12H,3,8,10-11,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGDQAKKMTUUVOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=C(N=CC=C3)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.